2-Methyl-2,6-diazaspiro[3.4]octane
Overview
Description
2-Methyl-2,6-diazaspiro[3.4]octane is a chemical compound with the CAS Number 135380-30-2 . It has a molecular weight of 126.2 and its IUPAC name is this compound . It is stored in a dark place, under an inert atmosphere, and in a freezer under -20C . It is a colorless liquid or solid .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H14N2/c1-9-5-7(6-9)2-3-8-4-7/h8H,2-6H2,1H3
. This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule. Physical and Chemical Properties Analysis
This compound is a colorless liquid or solid . It is stored in a dark place, under an inert atmosphere, and in a freezer under -20C .Scientific Research Applications
Synthesis of Derivatives : Research by Chiaroni et al. (2000) involves the synthesis of 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives through a stereospecific [3+2] 1,3-cycloaddition of methylenelactams with nitrones. These derivatives have potential applications in organic synthesis and pharmaceuticals (Chiaroni et al., 2000).
Malaria Treatment : Le Manach et al. (2021) identified a novel diazaspiro[3.4]octane series from a high-throughput screening campaign against the malaria parasite Plasmodium falciparum. These compounds displayed activity against multiple stages of the parasite lifecycle, indicating their potential as antimalarial drugs (Le Manach et al., 2021).
Antitubercular Properties : Lukin et al. (2023) explored the periphery around the 2,6-diazaspiro[3.4]octane core, identifying potent nitrofuran antitubercular lead with minimal inhibitory concentrations, showing promise for tuberculosis treatment (Lukin et al., 2023).
Synthesis of Dipeptide Synthons : Suter et al. (2000) reported the synthesis of methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, a novel class of dipeptide synthons. These synthons can be used in peptide synthesis, indicating their utility in the development of pharmaceuticals (Suter et al., 2000).
Gas Phase Polymer Deposition : Sedláčková et al. (1989) demonstrated that laser-induced thermolysis of 4-silaspiro[3.4]octane is an efficient method for the gas phase deposition of organosilicon polymer, useful in materials science (Sedláčková et al., 1989).
Safety and Hazards
The safety information for 2-Methyl-2,6-diazaspiro[3.4]octane includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Future Directions
A small set of twelve compounds was elaborated from a readily available 2,6-diazaspiro[3.4]octane building block, exploring diverse variants of the molecular periphery, including various azole substituents . As a result, a remarkably potent antitubercular lead displaying a minimal inhibitory concentration of less than 0.4 mg/mL was identified . This suggests that 2-Methyl-2,6-diazaspiro[3.4]octane could be a promising starting point for the development of new antitubercular drugs.
Properties
IUPAC Name |
2-methyl-2,7-diazaspiro[3.4]octane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-9-5-7(6-9)2-3-8-4-7/h8H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRXBQONYAKEHDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(C1)CCNC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135380-30-2 | |
Record name | 2-methyl-2,6-diazaspiro[3.4]octane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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